molecular formula C13H12BrN5O2S B280026 4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide

4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B280026
M. Wt: 382.24 g/mol
InChI Key: WJBKOXQBZPZLFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of pyrazole carboxamides and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide involves the inhibition of PAKs. PAKs are involved in various cellular processes, including cell proliferation, migration, and survival. The inhibition of PAKs by 4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide leads to the suppression of these cellular processes, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide has been reported to have inhibitory activity against various kinases, including PAK4, PAK5, and PAK6. The inhibition of these kinases leads to the suppression of various cellular processes, including cell proliferation, migration, and survival. Additionally, 4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide has also been reported to have anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its potential applications in drug discovery and development. It has been reported to have inhibitory activity against various kinases, making it a potential candidate for cancer therapy. Additionally, it has also been reported to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. One of the limitations of using 4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for the research and development of 4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide. One of the future directions is the identification of more specific targets for this compound. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could also be a future direction. Another future direction is the investigation of the potential applications of this compound in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases.

Synthesis Methods

The synthesis of 4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide involves several steps. The first step involves the reaction of 2-amino-4,6-dimethylpyrimidine with ethyl acetoacetate to form 2,6-dimethyl-4-oxo-3,4-dihydropyrimidine-5-carboxylic acid ethyl ester. The second step involves the reaction of the ethyl ester with thionyl chloride to form the acid chloride, which is then reacted with 2-amino-5-bromopyrazole to form the desired product.

Scientific Research Applications

4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide has shown potential applications in drug discovery and development. It has been reported to have inhibitory activity against various kinases, including PAK4, PAK5, and PAK6. PAKs are involved in various cellular processes, including cell proliferation, migration, and survival, making them potential targets for cancer therapy. Additionally, 4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide has also been reported to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

properties

Molecular Formula

C13H12BrN5O2S

Molecular Weight

382.24 g/mol

IUPAC Name

4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C13H12BrN5O2S/c1-6-4-8-12(22-6)15-7(2)19(13(8)21)17-11(20)10-9(14)5-18(3)16-10/h4-5H,1-3H3,(H,17,20)

InChI Key

WJBKOXQBZPZLFO-UHFFFAOYSA-N

SMILES

CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=NN(C=C3Br)C)C

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=NN(C=C3Br)C)C

Origin of Product

United States

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